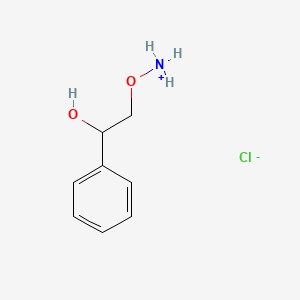
alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C8H11NO2Cl It is a derivative of benzyl alcohol, where the hydroxyl group is substituted with an aminooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the desired aminooxy compound. The general reaction conditions include:
Reagents: Benzyl alcohol, hydroxylamine hydrochloride, base (e.g., sodium hydroxide)
Solvent: Typically an aqueous or alcoholic medium
Temperature: Mild to moderate temperatures (e.g., 25-50°C)
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the aminooxy group back to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride involves its reactivity with nucleophiles and electrophiles. The aminooxy group can form stable adducts with carbonyl compounds, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride can be compared with other similar compounds such as:
Benzyl alcohol: Lacks the aminooxy group, making it less reactive in certain transformations.
Hydroxylamine derivatives: Share the aminooxy functionality but differ in the substituents attached to the nitrogen atom.
Amino alcohols: Compounds like ethanolamine, which have an amino group and a hydroxyl group but lack the aromatic ring.
The uniqueness of this compound lies in its combination of the aminooxy group with the benzyl alcohol structure, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
73728-58-2 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
(2-hydroxy-2-phenylethoxy)azanium;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c9-11-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,9H3;1H/q+1;/p-1 |
InChI Key |
SBYMYZPNHFXOMI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CO[NH3+])O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


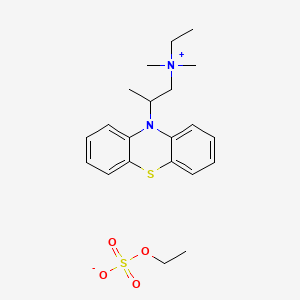
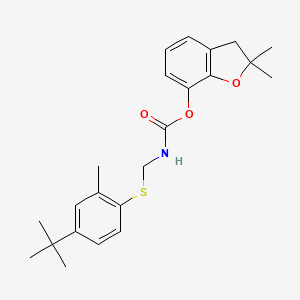
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

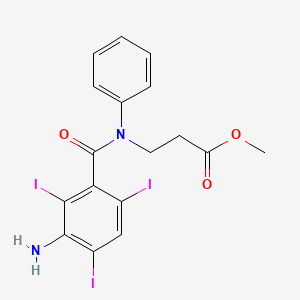

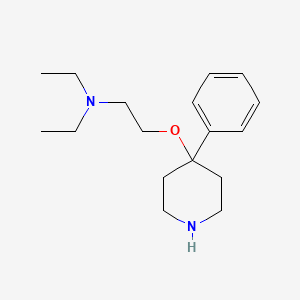

![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
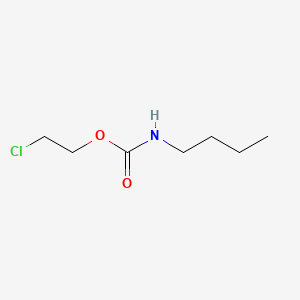
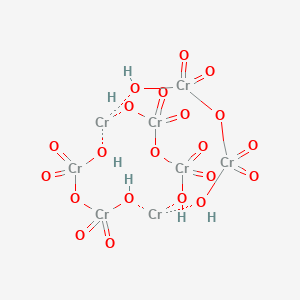
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)

![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
